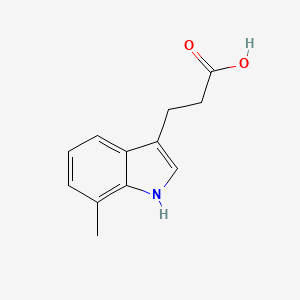

3-(7-Methyl-1h-indol-3-yl)propanoic acid

概要

説明

3-(7-Methyl-1h-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a propanoic acid chain linked to an indole ring, which is a common structure in many biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methyl-1h-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include 7-methylindole and a suitable propanoic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Nucleophilic Substitution Reactions

The indole ring’s electron-rich nature allows electrophilic substitution, while the propanoic acid side chain participates in nucleophilic reactions. Key examples include:

-

Alkylation : Reacts with alkyl bromides under strong bases (e.g., lithium diisopropylamide, LDA) to form intermediates. For instance, treatment with alkyl bromides yields derivatives with modified side chains (e.g., intermediates 7 and 8 in ).

-

Hydrolysis : The methyl ester derivative (methyl 3-(7-methyl-1H-indol-3-yl)propanoate) undergoes saponification with aqueous NaOH to regenerate the carboxylic acid ( ).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl bromide, LDA, THF, −78°C | Intermediate 7 | 71–78% | |

| Hydrolysis | 30% NaOH, 75°C | Carboxylic acid | 85% |

Amidation and Esterification

The carboxylic acid group reacts with amines or alcohols to form amides or esters, respectively:

-

Amidation : Coupling with primary or secondary amines using carbodiimide-based reagents (e.g., DCC) produces amides.

-

Esterification : Reaction with methanol in acidic conditions forms methyl esters ( ).

Decarboxylation

Under thermal or acidic conditions, the compound undergoes decarboxylation to form 3-(7-methyl-1H-indol-3-yl)propane. This reaction is critical for generating analogs with reduced polarity ().

Deuteration via H/D Exchange

In deuterated trifluoromethanesulfonic acid (TfOD), hydrogen-deuterium exchange occurs at specific positions on the indole ring. The priority of exchange follows: H-2 > H-5 > H-4,6,7 , with partial exchange at the β-methylene group ( ).

| Position | % H/D Exchange (30°C, 4 days) |

|---|---|

| H-2 | >80% |

| H-5 | >80% |

| β-CH₂ | ~50% |

Catalytic Cyclization

In the presence of samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O), the compound reacts with pentaoxaspiroalkanes to form spirocyclic derivatives. This reaction proceeds in THF at 25°C, achieving 84% yield ( ).

Oxidation and Reduction

-

Oxidation : The indole ring can be oxidized to form oxindole derivatives using agents like KMnO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to indoline analogs.

Comparative Reactivity

The 7-methyl group on the indole ring sterically hinders electrophilic substitution at the C-2 position, directing reactivity toward C-5 and C-6. The propanoic acid moiety enhances solubility in polar solvents, facilitating reactions in aqueous or methanol systems ( ).

科学的研究の応用

Pharmaceutical Applications

3-(7-Methyl-1H-indol-3-yl)propanoic acid has shown promise in several pharmaceutical applications:

- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of serine proteases, which are critical in various physiological processes such as digestion and immune response. The modulation of these enzymes can have therapeutic implications in conditions where protease activity is dysregulated.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could provide a basis for further drug development.

- Antioxidant Activity : The compound has been noted for its potential antioxidant properties, which could help in mitigating oxidative stress-related diseases.

The biological activity of this compound is largely attributed to its structural configuration, which allows it to interact with various biological targets:

- Binding Affinity : Interaction studies have demonstrated that this compound has a significant binding affinity to specific enzymes, influencing their activity and potentially leading to therapeutic effects.

- Targets : One notable target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose homeostasis and adipocyte differentiation. Inhibition of PPARγ can have implications for metabolic disorders such as diabetes .

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

- A study focusing on its inhibitory effects on serine proteases demonstrated significant modulation of enzyme activity, suggesting therapeutic potential in conditions characterized by excessive protease activity.

- Research exploring the anti-inflammatory properties highlighted the compound's ability to reduce markers of inflammation in vitro, indicating its potential use as an anti-inflammatory agent.

These findings underscore the importance of further research into this compound's mechanisms and applications.

作用機序

The mechanism of action of 3-(7-Methyl-1h-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole ring can interact with enzymes and receptors in biological systems, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects.

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Indole-3-propionic acid: Another indole derivative with a propanoic acid chain.

7-Methylindole: A simpler indole derivative without the propanoic acid chain.

Uniqueness

3-(7-Methyl-1h-indol-3-yl)propanoic acid is unique due to the presence of both a methyl group on the indole ring and a propanoic acid chain. This combination of functional groups can lead to unique biological activities and chemical reactivity compared to other indole derivatives.

生物活性

3-(7-Methyl-1H-indol-3-yl)propanoic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, exhibits significant potential in various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C12H13NO2

- Molar Mass : Approximately 203.241 g/mol

- Functional Groups : The compound features a carboxylic acid group and an indole moiety, which are crucial for its biological activity.

Inhibition of Serine Proteases

One of the primary mechanisms through which this compound exerts its effects is by inhibiting serine proteases. These enzymes play critical roles in physiological processes, including cell signaling and the regulation of inflammation. The compound's ability to block serine protease activation has been linked to its potential in cancer therapeutics, particularly in inhibiting the proliferation of bladder cancer cells.

Anti-inflammatory and Antioxidant Properties

Research indicates that this compound may also possess anti-inflammatory and antioxidant properties. These activities suggest a broader therapeutic potential, making it a candidate for treating various inflammatory conditions and oxidative stress-related diseases .

Cytotoxicity Against Cancer Cell Lines

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound has demonstrated significant cytotoxicity, with IC50 values indicating effectiveness in low micromolar ranges.

- HCT-116 Colorectal Carcinoma Cells : Similar patterns of cytotoxicity were observed, suggesting that the compound may be effective against multiple cancer types .

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| MCF-7 | Low Micromolar | Significant cytotoxicity |

| HCT-116 | Sub-Micromolar | High cytotoxicity |

Stability and Temporal Effects

The stability of this compound is crucial for its long-term efficacy. Laboratory studies indicate that the compound's effects can vary over time due to degradation processes. Understanding these temporal dynamics is essential for optimizing its therapeutic applications .

Interaction Studies

Recent investigations into the binding affinity of this compound with serine proteases have provided insights into its mechanism of action. These studies reveal how the compound modulates enzymatic activity, influencing various biological pathways and potentially leading to side effects that warrant further exploration .

特性

IUPAC Name |

3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-3-2-4-10-9(5-6-11(14)15)7-13-12(8)10/h2-4,7,13H,5-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGAJZHXKNHAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302799 | |

| Record name | 3-(7-methyl-1h-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33035-77-7 | |

| Record name | NSC153679 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(7-methyl-1h-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。